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Compound of Interest

Compound Name: CH 275

Cat. No.: B15603759 Get Quote

An In-depth Technical Guide to the Patent and Intellectual Property Landscape of MS-275

(Entinostat)

Clarification on "CH 275": Initial searches for "CH 275" revealed ambiguity, with references

pointing to both a somatostatin agonist and the histone deacetylase (HDAC) inhibitor MS-275

(Entinostat). Given the extensive documentation and clinical development history associated

with MS-275, this guide will focus on this compound, as it aligns best with the interests of

researchers, scientists, and drug development professionals.

Introduction to MS-275 (Entinostat)
MS-275, also known as Entinostat or SNDX-275, is an orally bioavailable, potent, and selective

inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[1] By

inhibiting these enzymes, Entinostat alters the acetylation status of histones and other non-

histone proteins, leading to the modulation of gene expression. This epigenetic modification

can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making Entinostat a

promising candidate for cancer therapy, both as a monotherapy and in combination with other

agents.[2][3]

Intellectual Property Landscape
The intellectual property surrounding Entinostat is robust, with numerous patents covering its

composition of matter, manufacturing processes, and methods of use. A key patent in the

United States, Application Serial No. 12/549458, specifically covers the novel polymorph Form

B of Entinostat.[4] This patent provides market exclusivity for this stable crystalline form of the

drug. Similar patent protection for this polymorph has been granted in the United Kingdom
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(application GB0907347.9) and filed for under the Patent Cooperation Treaty (PCT), extending

its potential protection to numerous other countries.[5] Syndax Pharmaceuticals holds a

significant portfolio of at least 36 issued patents and pending applications related to Entinostat,

covering its use in combination with other drugs for various cancer indications.[5] These

patents are crucial for protecting the commercial development of Entinostat and provide a

framework for its strategic application in oncology.

Quantitative Data from Clinical Trials
Entinostat has been evaluated in numerous clinical trials across various cancer types. The

following tables summarize key quantitative data from some of these studies.

Table 1: Pharmacokinetic Parameters of Entinostat

Parameter Value Population
Clinical Trial
Identifier

Maximum Tolerated

Dose (MTD)
5 mg (weekly)

Chinese

postmenopausal

women with

HR+/HER2- MBC

-

Peak Serum

Concentration (Cmax)

Dose-proportional

increase

Chinese

postmenopausal

women with

HR+/HER2- MBC

-

Area Under the Curve

(AUC)

Dose-proportional

increase

Chinese

postmenopausal

women with

HR+/HER2- MBC

-

Time to Cmax (Tmax) 0.5 - 24 hours

Pediatric patients with

recurrent/refractory

solid tumors

NCT02780804[6]

Terminal Half-life

(t1/2)
~34 hours

Pediatric patients with

recurrent/refractory

solid tumors

-
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Table 2: Efficacy of Entinostat in Combination Therapy for Hormone Receptor-Positive (HR+)

Advanced Breast Cancer (ABC)

Endpoint
Entinostat +
Exemestan
e

Placebo +
Exemestan
e

Hazard
Ratio (95%
CI)

P-value
Clinical
Trial
Identifier

Median

Progression-

Free Survival

(PFS)

6.32 months 3.72 months
0.76 (0.58-

0.98)
0.046

NCT0353817

1[7]

Median

Overall

Survival (OS)

28.1 months 19.8 months
0.59 (0.36-

0.97)
0.036

ENCORE

301

Table 3: Common Grade ≥3 Adverse Events in Entinostat Clinical Trials

Adverse Event
Frequency
(Entinostat +
Exemestane)

Frequency
(Placebo +
Exemestane)

Clinical Trial
Identifier

Neutropenia 43.8% Not reported NCT03538171[7]

Thrombocytopenia 8.5% Not reported NCT03538171[7]

Leukopenia 6.4% Not reported NCT03538171[7]

Fatigue 5% Not reported
Phase II study of AZA

and entinostat[3]

Hypophosphatemia 5% Not reported
Phase II study of AZA

and entinostat[3]

Key Experimental Protocols
Cell-Based Assays for HDAC Inhibition
Objective: To determine the inhibitory activity of Entinostat against specific HDAC enzymes.
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Methodology:

Enzyme Source: Recombinant human HDAC1 and HDAC3 are used.

Substrate: A commercially available fluorogenic HDAC substrate, such as Fluor de Lys®-

SIRT1 (Boc-Lys(Ac)-AMC), is utilized.

Assay Buffer: A typical buffer consists of 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM

KCl, and 1 mM MgCl2.

Procedure:

Varying concentrations of Entinostat are pre-incubated with the HDAC enzyme in the

assay buffer for 15 minutes at 30°C.

The fluorogenic substrate is added to initiate the reaction.

The reaction is incubated for a specified time (e.g., 60 minutes) at 30°C.

A developer solution containing a trypsin-like protease is added to stop the reaction and

cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

Fluorescence is measured using a microplate reader with excitation at 360 nm and

emission at 460 nm.

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the

percentage of inhibition against the logarithm of the Entinostat concentration and fitting the

data to a sigmoidal dose-response curve. Entinostat inhibits HDAC1 and HDAC3 with IC50

values of 0.51 μM and 1.7 μM, respectively.[1]

Western Blot Analysis for Protein Acetylation and
Signaling Pathway Modulation
Objective: To assess the effect of Entinostat on histone acetylation and the expression of

proteins in key signaling pathways.

Methodology:
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Cell Culture and Treatment: Cancer cell lines (e.g., human leukemia cells) are cultured and

treated with various concentrations of Entinostat for different time points.

Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer

containing protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration is determined using a Bradford or BCA

protein assay.

SDS-PAGE and Western Blotting:

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST).

The membrane is incubated with primary antibodies against acetylated histones (e.g.,

acetyl-H3, acetyl-H4), total histones, and proteins of interest in signaling pathways (e.g.,

p21, cyclin D1, Akt, ERK, STAT5).[8]

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.

Analysis: The intensity of the bands is quantified using densitometry software, and the

expression levels are normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows
MS-275 Mechanism of Action in Leukemia Cells
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Caption: MS-275 induces G1 arrest, differentiation, and apoptosis in leukemia cells.
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Caption: Workflow for in vivo evaluation of MS-275 in a xenograft model.

Logical Relationship of MS-275 Patent Protection
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Caption: Interrelation of patents providing market exclusivity for MS-275.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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